4-Keto Retinamide
Description
Properties
CAS No. |
1217196-74-1 |
|---|---|
Molecular Formula |
C₂₀H₂₇NO₂ |
Molecular Weight |
313.43 |
Synonyms |
4-Oxo Retinamide; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of 4 Keto Retinamide
Direct Molecular Target Interactions
4-Keto Retinamide directly interacts with several key cellular components, leading to significant alterations in cell structure and function. These interactions are central to its mechanism of action.
Microtubule Dynamics and Tubulin Polymerization Inhibition by this compound
Unlike its parent compound fenretinide (B1684555) and other retinoids, this compound has a distinct effect on the cytoskeleton. researchgate.net It acts as an inhibitor of tubulin polymerization. researchgate.netresearchgate.net Microtubules, which are dynamic polymers of tubulin, are crucial for various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.comcherrybiotech.comcytoskeleton.com
The inhibition of tubulin polymerization by this compound disrupts microtubule dynamics, leading to significant consequences for dividing cells. researchgate.net Research has shown that this interference causes the formation of multipolar spindles, which are abnormal mitotic spindle structures. This disruption ultimately results in mitotic arrest, a state where cells are unable to complete mitosis. researchgate.net This antimitotic activity is a key feature of this compound's cellular impact. researchgate.net
Enzyme Activity Modulation by this compound
This compound has been identified as a potent modulator of several key enzymes involved in metabolic pathways. plos.orgnih.gov Studies comparing its activity to its parent compound, fenretinide, have shown that this compound is often a more potent inhibitor of these enzymatic targets. plos.orgnih.govnih.gov
Beta-carotene oxygenase 1 (BCO1) is the enzyme responsible for the conversion of provitamin A carotenoids, like beta-carotene, into retinal, a crucial step in the endogenous formation of vitamin A. nih.gov In vitro studies using recombinant mouse BCO1 have demonstrated that this compound is a potent inhibitor of this enzyme. plos.org The half-maximal inhibitory concentration (IC50) for this compound against BCO1 has been determined to be 4 μM. plos.org This inhibitory action is more potent than that of fenretinide itself. plos.orgnih.gov
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Research has shown that this compound effectively inhibits both the expression and the activity of SCD1. nih.gov In comparative studies, this compound was found to be a more efficient inhibitor of SCD1 than its parent compound, fenretinide, suggesting it may be the primary mediator of fenretinide's effects on this enzyme. nih.gov
Dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) is the enzyme that catalyzes the final step in the de novo biosynthesis of ceramides (B1148491), converting dihydroceramide to ceramide. atsjournals.orgresearchgate.net This step is crucial for maintaining the balance of various sphingolipids. This compound has been shown to be a potent inhibitor of DES1 activity. plos.orgnih.gov Its inhibitory effect is stronger than that of fenretinide, leading to an increase in the ratio of dihydroceramides to ceramides within the cell. plos.org
Table 1: Inhibitory Activity of this compound on Key Enzymes
| Enzyme Target | Effect of this compound | IC50 Value | Reference |
|---|---|---|---|
| Beta-Carotene Oxygenase 1 (BCO1) | Potent Inhibition | 4 μM | plos.org |
| Stearoyl-CoA Desaturase 1 (SCD1) | Inhibition of Expression and Activity | - | nih.gov |
| Dihydroceramide Δ4-Desaturase 1 (DES1) | Potent Inhibition | - | plos.orgnih.gov |
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
Signal Transduction Pathway Modulation by this compound
Beyond its direct molecular interactions, this compound influences cellular behavior by modulating complex signal transduction pathways. Evidence suggests that it can induce apoptosis (programmed cell death) through a distinct signaling cascade. researchgate.net This pathway is initiated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and the subsequent activation of Jun N-terminal Kinase (JNK). researchgate.net
Interestingly, studies have demonstrated that the antimitotic activity of this compound, which results from its inhibition of tubulin polymerization, is independent of the ROS-mediated apoptotic pathway. researchgate.net ROS generation occurs relatively quickly, within 30 minutes of exposure, while mitotic arrest is observed later, around 2 hours. Furthermore, blocking the ROS-related signaling cascade does not prevent the mitotic arrest induced by the compound. researchgate.net This indicates that this compound possesses at least two independent mechanisms of action. researchgate.net While its parent compound, fenretinide, is known to interact with retinoid receptor pathways, some of its actions, and by extension those of its metabolites, may occur through receptor-independent mechanisms. plos.orgnih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 4-oxo-N-(4-hydroxyphenyl)retinamide; 4-oxo-4-HPR; 3-keto-HPR |
| Fenretinide | N-(4-hydroxyphenyl)retinamide; 4-HPR |
| Beta-Carotene | - |
| Retinal | - |
| Dihydroceramide | - |
| Ceramide | - |
| N-[4-methoxyphenyl]retinamide | MPR |
| N-[4-ethoxyphenyl]retinamide | EPR |
| A1120 | - |
| Vitamin C | - |
| Butylated hydroxyanisole | BHA |
| Vincristine | - |
| Myriocin | - |
| Ketoconazole (B1673606) | - |
Induction of Reactive Oxygen Species (ROS) Generation and Associated Signaling
A primary mechanism initiated by this compound is the rapid generation of Reactive Oxygen Species (ROS). researchgate.netnih.gov In various cancer cell lines, including ovarian, breast, cervical, and neuroblastoma, the production of ROS is an early event, detectable within 30 minutes of treatment. researchgate.netnih.gov This oxidative stress is a critical starting point for a signaling cascade that leads to programmed cell death, or apoptosis. researchgate.netnih.gov
The role of ROS as the initiator of this apoptotic pathway has been demonstrated through experiments using antioxidants. For instance, the addition of vitamin C has been shown to abrogate the ROS-related signaling pathway, reducing the subsequent upregulation of downstream pro-apoptotic proteins. researchgate.netresearchgate.net However, it is noteworthy that the generation of ROS and the subsequent apoptotic cascade are functionally independent of the compound's effect on microtubules and mitotic arrest. researchgate.netnih.gov
Activation of Endoplasmic Reticulum (ER) Stress Response Pathways
Following the generation of ROS, this compound induces an endoplasmic reticulum (ER) stress response. researchgate.netnih.govfrontiersin.org The ER is a critical organelle for protein folding and calcium homeostasis, and its perturbation by oxidative stress can trigger the Unfolded Protein Response (UPR). This response is a key intermediary step in the apoptotic pathway activated by the retinoid. researchgate.netresearchgate.net The parent compound, 4-HPR, is also known to induce ER stress via a ROS-dependent mechanism, characterized by extensive ER dilation and the upregulation of ER stress-associated proteins. nih.gov The signaling cascade initiated by this compound follows a similar pattern, where ROS-induced damage leads to ER stress, thereby propagating the signal towards apoptosis. frontiersin.orgnih.gov
Involvement of Jun N-terminal Kinase (JNK) Signaling Cascades
Downstream of ROS generation and the ER stress response, this compound activates the Jun N-terminal Kinase (JNK) signaling cascade. researchgate.netnih.govfrontiersin.orgresearchgate.net JNKs are a family of protein kinases that are activated by various stress signals and play a crucial role in regulating apoptosis. nih.gov In response to this compound, the activation of JNK, specifically the upregulation of its phosphorylated form (pJNK), is a consistent finding in treated cancer cells. frontiersin.org This activation is a critical link between the initial stress signals (ROS, ER stress) and the eventual execution of the apoptotic program. researchgate.net The parent compound 4-HPR has also been shown to cause sustained JNK activation, which mediates its apoptotic signaling. nih.gov
Perturbations of Nuclear Factor-kappa B (NF-κB) Signaling Pathways
The direct effects of this compound on Nuclear Factor-kappa B (NF-κB) signaling are not as extensively characterized as the previously mentioned pathways. However, research on its parent compound, fenretinide (4-HPR), provides relevant insights. NF-κB signaling is a key regulator of genes involved in inflammation, cell survival, and proliferation. nih.gov Studies have shown that 4-HPR can suppress both inducible and constitutive NF-κB activation. researchgate.net This inhibition is achieved by blocking the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, which in turn prevents the nuclear translocation of the active p65 subunit. researchgate.netnih.gov By down-regulating NF-κB-regulated gene products involved in anti-apoptosis (e.g., Bcl-2, cFLIP) and proliferation (e.g., cyclin D1, c-Myc), 4-HPR promotes apoptosis. researchgate.net Given that this compound shares other mechanisms with its parent compound, it is plausible that it may also perturb NF-κB pathways, though more direct research is needed.
Considerations for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Involvement
A significant aspect of this compound's mechanism is its apparent independence from the classical retinoid nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.gov Natural retinoids like all-trans-retinoic acid (ATRA) typically exert their effects by binding to and activating RARs and RXRs, which then function as transcription factors. drugbank.comoup.com
However, studies indicate that this compound binds poorly to RARs and has minimal ability to transactivate them. nih.gov Furthermore, the growth-inhibitory effects of this compound are not inhibited by RAR antagonists. nih.gov This suggests that its anticancer activities are not mediated by these classical receptor pathways. nih.govplos.org This receptor-independence is a trait shared with its parent compound, 4-HPR, which also shows poor binding to RARs and is believed to induce apoptosis through alternative, non-genomic mechanisms. nih.govplos.orgnih.gov
Transcriptional and Gene Expression Regulation by this compound
The signaling cascades initiated by this compound converge on the regulation of gene expression, ultimately modulating the cellular machinery controlling apoptosis.
Modulation of Apoptosis-Related Gene Expression (e.g., p21, c-myc, c-jun, PLAB)
This compound has been shown to alter the expression of several key apoptosis-related genes and their protein products.
p21 : Treatment with this compound leads to an increased expression of the p21 protein. nih.gov p21, a cyclin-dependent kinase inhibitor, is a critical regulator of the cell cycle and can promote cell cycle arrest and apoptosis. nih.govtaylorandfrancis.com
c-myc and c-jun : While direct data on this compound's effect on c-myc is limited, its parent compound, 4-HPR, has been found to modulate the expression of both c-myc and c-jun, which may contribute to its apoptotic effects. science.gov The activation of the JNK pathway by this compound strongly implies a downstream modulation of its primary substrate, c-Jun. frontiersin.org
PLAB : A significant and specific downstream target in the this compound-induced apoptotic pathway is the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB). researchgate.netnih.govfrontiersin.org The upregulation of PLAB is a direct consequence of the ROS → ER Stress → JNK signaling cascade. researchgate.netresearchgate.net The crucial role of PLAB is highlighted by the fact that inhibiting its upregulation can reduce the apoptotic effects of the retinoid. researchgate.net Furthermore, the increase in PLAB expression is diminished by the presence of antioxidants like vitamin C, confirming its position downstream of ROS generation. researchgate.netresearchgate.net
Data Tables
Table 1: Signaling Cascade of this compound
| Step | Mechanism | Key Molecules/Events | Reference(s) |
| 1. Initiation | Induction of Reactive Oxygen Species | ROS | researchgate.netnih.govnih.gov |
| 2. Propagation | Activation of Endoplasmic Reticulum Stress | ER Stress Response, Unfolded Protein Response (UPR) | researchgate.netnih.govfrontiersin.org |
| 3. Signal Transduction | Involvement of JNK Signaling | Activation of Jun N-terminal Kinase (JNK), Phospho-JNK (pJNK) | researchgate.netnih.govfrontiersin.orgresearchgate.net |
| 4. Execution | Modulation of Gene Expression & Apoptosis | Upregulation of PLAB, Caspase-3 Cleavage | researchgate.netfrontiersin.org |
Table 2: Modulation of Apoptosis-Related Gene Expression by this compound
| Gene/Protein | Effect of this compound | Function | Reference(s) |
| p21 | Upregulation | Cell cycle inhibitor, pro-apoptotic | nih.gov |
| PLAB | Upregulation | Pro-apoptotic | researchgate.netnih.govfrontiersin.org |
| c-jun | Implied Upregulation/Activation | Transcription factor, pro-apoptotic (downstream of JNK) | frontiersin.orgscience.gov |
| c-myc | Not directly specified (modulated by parent compound) | Transcription factor, involved in proliferation and apoptosis | researchgate.netscience.gov |
Regulation of Genes Involved in Cellular Stress Responses
The molecular action of this compound involves the significant modulation of genes associated with cellular stress, particularly those initiating the endoplasmic reticulum (ER) stress response. Research indicates that this compound induces the generation of reactive oxygen species (ROS), which acts as a primary trigger for a cascade of stress-related signaling pathways. researchgate.net This ROS-induced signaling leads to the activation of the ER stress response, a protective mechanism that cells employ to cope with an accumulation of unfolded or misfolded proteins in the ER lumen. researchgate.netsanita.fvg.it
The activation of the ER stress response by this compound is characterized by the upregulation of specific genes. One of the key genes modulated is the proapoptotic PLAcental Bone morphogenetic protein (PLAB). researchgate.netsanita.fvg.it Studies have demonstrated that treatment with this compound leads to a marked increase in PLAB expression. researchgate.netsanita.fvg.it This upregulation is a critical component of the apoptotic pathway triggered by the compound. researchgate.net
Further investigation into the cellular response to this compound has identified the upregulation of other important genes. In ovarian cancer cells, treatment with this compound results in an increased expression of the AF1q gene, also known as MLLT11. nih.gov This is accompanied by the cleavage and activation of caspase-3, a key executioner enzyme in the apoptotic process. nih.gov The induction of these genes highlights a mechanism where this compound pushes the cellular stress level beyond an adaptive response, committing the cell to apoptosis. researchgate.netnih.gov
The table below summarizes the key genes regulated by this compound in the context of cellular stress.
| Gene | Full Name | Function in Cellular Stress | Observed Effect of this compound |
| PLAB | PLAcental Bone morphogenetic protein | Pro-apoptotic protein | Upregulation researchgate.netsanita.fvg.it |
| AF1q | ALL1-Fused Gene from Chromosome 1q | Oncogene, involved in apoptosis signaling | Upregulation nih.gov |
| Caspase-3 | Cysteine-aspartic acid protease 3 | Executioner caspase in apoptosis | Activation (cleavage) nih.gov |
Differential Gene Expression Profiling in Response to this compound
Differential gene expression profiling is a method used in molecular biology to determine the differences in the abundance of gene transcripts within a cell population. Techniques such as DNA microarrays and RNA-sequencing (RNA-seq) allow for the simultaneous measurement of the expression levels of thousands of genes. This provides a global snapshot of the cellular response to a specific stimulus, such as treatment with a chemical compound.
While the regulation of specific genes involved in the cellular stress response by this compound has been documented (as detailed in section 2.3.2), a comprehensive, global differential gene expression profiling study specifically for this compound has not been identified in the reviewed scientific literature. Studies involving techniques like microarray or RNA-seq have been conducted on its parent compound, fenretinide (4-HPR), revealing broad changes in gene expression. researchgate.net However, equivalent large-scale transcriptomic data focused solely on the effects of its 4-Keto metabolite are not presently available. Therefore, a complete profile of all genes that are differentially expressed in response to this compound remains to be fully elucidated.
Biological Effects and Preclinical Efficacy of 4 Keto Retinamide
Cellular Proliferation and Cell Cycle Progression Modulation
4-Keto Retinamide exerts significant antiproliferative effects by directly interfering with the cell cycle, leading to growth arrest in cancer cells.
Induction of G2-M Phase Cell Cycle Arrest
A hallmark of this compound's mechanism of action is its ability to induce a marked accumulation of cells in the G2-M phase of the cell cycle. nih.govoaepublish.com Unlike its parent compound, fenretinide (B1684555), which has a modest effect on the G1 phase, this compound causes a significant mitotic arrest. nih.govaacrjournals.org This is achieved through a novel mechanism for a retinoid: the inhibition of tubulin polymerization. aacrjournals.orgaacrjournals.org By directly interacting with tubulin, this compound disrupts the formation of functional microtubules, which are essential components of the mitotic spindle. aacrjournals.org This interference leads to the formation of aberrant, multipolar spindles and activation of the spindle assembly checkpoint, ultimately halting cell division at mitosis. plos.orgaacrjournals.org The antimitotic activity of this compound is a key feature that distinguishes it from other retinoids and is independent of the oxidative stress-related pathways it also activates. plos.orgscitechdevelopment.com This effect is associated with the reduced expression of key G2-M regulatory proteins, such as cyclin-dependent kinase 1 (CDK1) and cdc25c. nih.gov
Assessment of Antiproliferative Potency Across Diverse Cellular Models
Below is a data table summarizing the 50% growth inhibitory concentrations (IC50) of this compound compared to its parent compound, fenretinide (4-HPR), in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Tumor Type | This compound (4-oxo-4-HPR) IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
|---|---|---|---|
| A2780 | Ovarian | 0.6 | 1.5 |
| A2780/HPR | Ovarian (4-HPR-resistant) | 1.0 | >10 |
| IGROV-1 | Ovarian | 1.4 | 2.5 |
| OVCAR-3 | Ovarian | 1.3 | 2.2 |
| SK-OV-3 | Ovarian | 1.4 | 2.0 |
| MCF-7 | Breast | 1.0 | 1.2 |
| T47D | Breast | 1.2 | 1.5 |
| BT-20 | Breast | 1.0 | 1.8 |
| MDA-MB-231 | Breast | 1.6 | 2.5 |
| SK-N-BE | Neuroblastoma | 0.5 | 1.0 |
Mechanisms of Programmed Cell Death Induction
This compound employs at least two distinct and independent pathways to induce programmed cell death, or apoptosis, in cancer cells. plos.org This dual mechanism may contribute to its enhanced potency and its ability to overcome drug resistance. plos.org
Characterization of Apoptotic Pathways Initiated by this compound
One of the primary apoptotic pathways activated by this compound is initiated by the generation of reactive oxygen species (ROS). plos.orgnih.gov This leads to a signaling cascade that involves endoplasmic reticulum (ER) stress, activation of Jun N-terminal Kinase (JNK), and subsequent upregulation of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB). plos.orgnih.gov This cascade culminates in the activation of executioner caspases, specifically caspase-3 and caspase-9, which are key mediators of apoptosis. nih.gov The second apoptotic mechanism is a direct consequence of its antimitotic activity. The sustained mitotic arrest caused by the inhibition of tubulin polymerization can itself trigger apoptosis. plos.orgaacrjournals.org These apoptotic effects appear to be independent of nuclear retinoid receptors (RARs). nih.gov
Interplay Between Oxidative Stress and Apoptosis in this compound Action
A crucial aspect of this compound's action is the co-existence of ROS-dependent and ROS-independent cell death mechanisms. plos.org Time-course analyses have demonstrated that the generation of ROS occurs relatively early, within 30 minutes of exposure, while mitotic arrest becomes apparent after about 2 hours. plos.org Furthermore, the inhibition of the ROS-related signaling pathway, for instance by using the antioxidant vitamin C, does not prevent the mitotic arrest induced by this compound. plos.orgresearchgate.net This confirms that the antimitotic activity is independent of the oxidative stress it induces. plos.org This dual-pronged attack—inducing apoptosis through both a ROS-mediated signaling cascade and through mitotic catastrophe—provides a powerful and multifaceted approach to killing cancer cells. plos.org
Influence on Cellular Differentiation Processes
Retinoids as a class of compounds are well-known for their ability to influence cellular differentiation. researchgate.netnih.gov While extensive research has focused on the antiproliferative and apoptotic effects of this compound, its specific role in cellular differentiation is less characterized. However, studies on its parent compound and related molecules provide some insights. Fenretinide (4-HPR) has been shown to induce astrocytic differentiation in human glioblastoma cells. nih.gov Moreover, studies on neuroblastoma have indicated that both 4-HPR and its metabolite, 4-oxo-4-HPR, are involved in regulating not only cell proliferation but also differentiation. oaepublish.com Another related natural retinoid, 4-oxoretinol, has been identified as a signaling molecule that can induce granulocytic differentiation. ebi.ac.uk These findings suggest that this compound may also possess the ability to promote cellular differentiation in certain contexts, a characteristic feature of retinoids that contributes to their antitumor activity. researchgate.net
Efficacy in Defined Preclinical Models
The retinoid this compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a polar metabolite of Fenretinide (4-HPR). nih.govgoogle.com It has demonstrated significant antiproliferative and apoptotic effects in a variety of cancer cell lines. plos.org Preclinical research indicates that its anticancer activity may be attributable to at least two distinct mechanisms of action. nih.govplos.org Unlike its parent compound, this compound can inhibit tubulin polymerization, which leads to mitotic arrest. nih.govplos.org Concurrently, and similar to Fenretinide, it can induce apoptosis through a signaling pathway that begins with the generation of reactive oxygen species (ROS). nih.govplos.org
This compound has shown potent activity against a diverse panel of human cancer cell lines, often proving to be more effective than its parent compound, Fenretinide. researchgate.net Studies have demonstrated its ability to inhibit cell growth in cell lines derived from ovarian, breast, and neuroblastoma tumors. researchgate.netmedchemexpress.com
In comparative studies, this compound was two to four times more effective at inhibiting cell growth than Fenretinide in the majority of cell lines tested. researchgate.net For instance, in the A2780 ovarian carcinoma cell line, this compound exhibited a 50% growth inhibition (IC₅₀) at a concentration of 0.6 µmol/L, whereas the IC₅₀ for Fenretinide was 1 µmol/L. aacrjournals.org The compound's efficacy extends across multiple histotypes, indicating a broad potential as an anticancer agent. google.complos.org While extensive data exists for ovarian, breast, and neuroblastoma lines, its effects have also been noted in preclinical models of other cancers, including head and neck and lung cancer. acs.org
The antiproliferative activity of this compound in various human cancer cell lines is summarized below.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | Reference |
|---|---|---|---|
| A2780 | Ovarian | ~0.8 | researchgate.net |
| IGROV-1 | Ovarian | ~1.0 | researchgate.net |
| OVCA432 | Ovarian | ~1.0 | researchgate.net |
| OAW42 | Ovarian | ~2.5 | researchgate.net |
| SKOV-3 | Ovarian | ~2.5 | researchgate.net |
| T-47D | Breast | ~1.0 | researchgate.net |
| BT-20 | Breast | ~1.5 | researchgate.net |
| MCF-7 | Breast | ~3.0 | researchgate.net |
| HTB-10 | Neuroblastoma | ~1.0 | researchgate.net |
| SK-N-BE | Neuroblastoma | ~1.0 | researchgate.net |
| LAN-5 | Neuroblastoma | ~1.5 | researchgate.net |
IC₅₀ values are approximate, as interpreted from graphical data after 72 hours of treatment.
A significant finding in the preclinical evaluation of this compound is its effectiveness in cancer cells that have developed resistance to Fenretinide. nih.govplos.org This suggests a lack of cross-resistance between the metabolite and its parent drug. researchgate.net
Specifically, this compound demonstrated high efficacy in the A2780/HPR cell line, an ovarian carcinoma line with induced resistance to Fenretinide. google.comresearchgate.netaacrjournals.org The ability of this compound to overcome Fenretinide resistance is a promising feature, potentially offering a therapeutic option where the parent drug is no longer effective. researchgate.netaacrjournals.org This activity is partly explained by its unique mechanism of action, including the inhibition of tubulin polymerization, which is distinct from the primary mechanisms of Fenretinide. plos.orgnih.gov The induction of apoptosis by this compound in both Fenretinide-sensitive and Fenretinide-resistant cells involves the activation of caspase-3 and caspase-9. researchgate.netaacrjournals.org
Preclinical studies have shown that this compound can act synergistically when combined with its parent drug, Fenretinide. nih.govplos.org When tested on ovarian cancer cells, a combination of this compound and Fenretinide resulted in a synergistic growth-inhibitory effect in all tested cell lines. rsc.org This synergy was observed even when both compounds were used at concentrations that showed minimal activity individually. rsc.org
The synergistic interaction suggests that combining the two agents could enhance therapeutic activity or help overcome drug resistance. researchgate.netaacrjournals.orgrsc.org This effect is thought to arise from their complementary mechanisms of action. plos.orgnih.gov The combination of Fenretinide with its more potent metabolite, this compound, could therefore be a strategy to improve clinical outcomes. aacrjournals.orgnih.gov
While the poor aqueous solubility of this compound has posed challenges for its direct use in in vivo studies, research on novel formulations and derivatives has demonstrated its anticancer potential in animal models. nih.govresearchgate.net
A water-soluble derivative, sodium 4-carboxymethoxyimino-(4-HPR), which preserves the dual mechanisms of action of the parent compound, has shown significant antitumor activity in vivo. nih.govresearchgate.net In a mouse xenograft model of ovarian cancer, this derivative significantly increased survival. nih.gov It also induced a statistically significant decrease in tumor growth in breast cancer xenografts and reduced tumor growth by 30% in a mesothelioma mouse model. nih.gov
Furthermore, nano-formulations have been developed to enhance the physiological stability and solubility of this compound. The encapsulation of this compound in Human Serum Albumin Nanoparticles (HSANPs) demonstrated improved in vivo biodistribution and therapeutic efficacy in a neuroblastoma xenograft mouse model. This nanoformulation led to enhanced degradation of the EZH2 protein, a key target in neuroblastoma.
Metabolism and Pharmacological Research Considerations for 4 Keto Retinamide
Biotransformation Pathways and Enzymes Responsible for 4-Keto Retinamide Formation from Fenretinide (B1684555)
This compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a key metabolite derived from the synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR). nih.govplos.orgmedkoo.com The primary biotransformation pathway leading to the formation of this compound is an oxidation reaction. nih.gov
Research has identified that this metabolic conversion is facilitated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.comnih.gov Specifically, studies using human liver microsomes have implicated CYP3A4 as a key enzyme, at least in part, in the oxidation of Fenretinide to this compound in humans. nih.govnih.govmedchemexpress.com In addition to CYP3A4, other isoforms such as CYP2C8 and CYP3A5 have also been shown to metabolize Fenretinide. nih.gov The formation of this compound can be significantly reduced by inhibitors of CYP3A4, such as ketoconazole (B1673606), in both human and mouse liver microsomes. nih.govmedchemexpress.com
The biotransformation process can also involve an intermediate metabolite, 4′-hydroxy 4-HPR (4′-OH 4-HPR), which is subsequently oxidized to this compound. nih.gov This highlights a multi-step enzymatic process in the generation of this active metabolite.
Comparative Metabolic Studies of this compound Across Preclinical Mammalian Species
Significant differences have been observed in the metabolism of Fenretinide, and consequently the prevalence of this compound, between humans and preclinical mammalian models, particularly mice. nih.govaacrjournals.org
In humans, the major metabolite of Fenretinide found in plasma is N-(4-methoxyphenyl)retinamide (MPR), with this compound being present at comparatively lower concentrations. nih.govaacrjournals.org Conversely, in mice, this compound is a more prominent metabolite. plos.org For instance, after four hours of treatment, this compound constituted approximately 23% of the plasma levels of Fenretinide in mice. plos.org In contrast, human plasma samples showed that MPR was the most abundant metabolite, accumulating to levels similar to the parent drug, while other metabolites, including this compound, were found at much lower relative levels. aacrjournals.org
These species-specific differences in metabolic pathways are crucial considerations when extrapolating findings from preclinical mouse models to human clinical scenarios. nih.gov The variation in the relative abundance of metabolites like this compound and MPR underscores the importance of understanding these metabolic disparities for accurate interpretation of pharmacological and toxicological data. plos.orgaacrjournals.org
| Species | Primary Metabolite of Fenretinide | Relative Abundance of this compound | Reference |
| Human | N-(4-methoxyphenyl)retinamide (MPR) | Lower concentration compared to MPR | nih.govaacrjournals.org |
| Mouse | This compound (4-oxo-4-HPR) | More prevalent than in humans | plos.orgaacrjournals.org |
Pharmacological Strategies for Modulating this compound Levels in Preclinical Models
Given the distinct biological activities of this compound, researchers have explored pharmacological strategies to modulate its levels in preclinical models, primarily by targeting the enzymes responsible for its formation. nih.gov A key approach has been the use of inhibitors of cytochrome P450 enzymes.
The CYP3A4 inhibitor ketoconazole has been effectively used to alter the pharmacokinetics of Fenretinide and its metabolites. nih.govmedchemexpress.com In vivo studies in mice have demonstrated that the co-administration of ketoconazole with Fenretinide leads to a significant increase in the plasma concentrations of both the parent drug and this compound. nih.gov This suggests that by inhibiting the metabolic breakdown of Fenretinide, more of the parent compound is available for conversion to this compound, and the subsequent metabolism of this compound may also be reduced. aacrjournals.org
These findings indicate that pharmacological modulation of metabolic pathways is a viable strategy to enhance the systemic exposure to both Fenretinide and its active metabolite, this compound, in preclinical settings. nih.govscience.gov This approach holds potential for optimizing the therapeutic effects of Fenretinide by increasing the levels of its more potent metabolite.
| Modulating Agent | Target Enzyme | Effect on this compound Levels (in mice) | Reference |
| Ketoconazole | CYP3A4 | Increased plasma concentrations | nih.gov |
Development and Characterization of Novel this compound Derivatives
The promising biological activity of this compound has spurred the development of novel derivatives with enhanced properties for research and potential therapeutic applications. medkoo.comfrontiersin.org
Rational Design of Structural Modifications for Research Enhancement
A primary challenge with this compound for in vivo applications is its poor solubility. frontiersin.org To overcome this limitation, rational drug design has focused on creating more water-soluble derivatives. medkoo.comfrontiersin.org One successful approach has been the chemical modification of the 4-oxo group to introduce polar functionalities.
An example of such a derivative is Sodium 4-Carboxymethoxyimino-(4-HPR). frontiersin.org This compound was synthesized by modifying the ketone group of this compound, resulting in a derivative with improved solubility and bioavailability. frontiersin.org Another synthetic analog, N-[4-ethoxyphenyl]retinamide (EPR), was designed by replacing the methoxy (B1213986) group of MPR with a bulkier ethoxy group to investigate its effect on enzyme inhibition. nih.gov
Evaluation of Derivatives in In Vitro Cellular Assays
Novel this compound derivatives have been subjected to rigorous in vitro evaluation to assess their biological activity, often in comparison to the parent compound. frontiersin.org The antiproliferative effects of these derivatives have been tested across a range of cancer cell lines.
Sodium 4-carboxymethoxyimino-(4-HPR) demonstrated potent in vitro antitumor efficacy, with an ability to inhibit cell growth that was comparable to the parent this compound in ovarian and breast cancer cell lines, as well as in peritoneal mesothelioma and neuroblastoma cells. frontiersin.org Notably, this derivative was found to preserve the dual mechanisms of action of the parent drug, including the induction of apoptosis and mitotic arrest. frontiersin.org
| Derivative | In Vitro Activity | Cell Lines Tested | Reference |
| Sodium 4-Carboxymethoxyimino-(4-HPR) | Potent antiproliferative activity, comparable to this compound | Ovarian cancer, breast cancer, peritoneal mesothelioma, neuroblastoma | frontiersin.org |
Assessment of Derivatives in Preclinical In Vivo Models
The ultimate test for newly developed derivatives is their performance in preclinical in vivo models. The enhanced solubility and bioavailability of derivatives like Sodium 4-carboxymethoxyimino-(4-HPR) have enabled more effective in vivo studies. frontiersin.org
In mouse xenograft models of human cancers, Sodium 4-carboxymethoxyimino-(4-HPR) demonstrated significant antitumor activity as a single agent. frontiersin.org In an ovarian cancer xenograft model, its administration led to a statistically significant increase in the survival of the animals. frontiersin.org In a breast cancer xenograft model, the derivative caused a significant decrease in tumor growth, and in a mesothelioma mouse model, it resulted in a reduction in tumor growth. frontiersin.org These findings underscore the potential of rationally designed this compound derivatives in preclinical cancer research.
| Derivative | In Vivo Model | Observed Effect | Reference |
| Sodium 4-Carboxymethoxyimino-(4-HPR) | Ovarian cancer xenograft (mice) | Increased survival | frontiersin.org |
| Sodium 4-Carboxymethoxyimino-(4-HPR) | Breast cancer xenograft (mice) | Decreased tumor growth | frontiersin.org |
| Sodium 4-Carboxymethoxyimino-(4-HPR) | Mesothelioma xenograft (mice) | Reduced tumor growth | frontiersin.org |
Integration of this compound into Broader Retinoid Research Frameworks
This compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 4-oxofenretinide, is a significant metabolite of the synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). nih.govfrontiersin.orgnih.gov Its integration into the broader field of retinoid research is defined by a pharmacological profile that is both reminiscent of and distinctly different from its parent compound and other classical retinoids. This unique positioning stems from its metabolism, its atypical mechanisms of action, and its potential to address limitations observed with other retinoids, such as drug resistance.
A crucial aspect that differentiates this compound within the retinoid framework is its mechanism of action. Classical retinoids, such as all-trans-retinoic acid (ATRA), exert their effects primarily by modulating gene expression through nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govgoogle.com In stark contrast, the tumor growth-inhibitory effects of this compound appear to be largely independent of these nuclear receptors. nih.gov This is supported by findings that its activity is not blocked by RAR antagonists and that it has a poor ability to bind and transactivate RARs. nih.gov This receptor-independent pathway distinguishes it from its own parent compound, 4-HPR, which is known to function as a selective activator of certain RAR subtypes. nih.govnih.gov
The pharmacological activity of this compound is characterized by at least two independent mechanisms that contribute to its anticancer effects. frontiersin.orgresearchgate.net Firstly, similar to its parent drug, it induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of a signaling cascade involving caspase-3 and caspase-9. nih.govresearchgate.net Secondly, and more uniquely among retinoids, this compound acts as an antimicrotubule agent. researchgate.netresearchgate.net It inhibits tubulin polymerization, leading to mitotic arrest and the formation of abnormal multipolar spindles, a mechanism not observed with fenretinide or other classical retinoids. frontiersin.orgresearchgate.netresearchgate.net This dual-action profile provides a potential explanation for its heightened potency and its ability to overcome resistance to 4-HPR. researchgate.netnih.gov
Further research into the molecular targets of fenretinide metabolites has provided a more detailed comparison, positioning this compound as a potent inhibitor of several key enzymes. nih.govplos.orgnih.gov Its inhibitory action on these enzymes is notably more potent than that of fenretinide or its other major metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), suggesting that some of fenretinide's in vivo effects may be mediated by this compound. nih.govnih.gov
| Compound | Target Enzyme | Reported Effect | Potency Comparison |
|---|---|---|---|
| This compound (3-keto-HPR) | β-carotene oxygenase 1 (BCO1) | Potent inhibitor (IC50 = 4 μM) plos.org | More potent than Fenretinide plos.org |
| This compound (3-keto-HPR) | Stearoyl-CoA desaturase 1 (SCD1) | Potent inhibitor nih.govnih.gov | Significantly more potent inhibitor than Fenretinide nih.govnih.gov |
| This compound (3-keto-HPR) | Dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) | Potent inhibitor nih.govnih.gov | Significantly more potent inhibitor than Fenretinide nih.govnih.gov |
| Fenretinide (4-HPR) | BCO1, SCD1, DES1 | Inhibitor of all three enzymes nih.govnih.gov | Less potent than this compound nih.govnih.gov |
| N-(4-methoxyphenyl)retinamide (MPR) | BCO1 | Potent inhibitor (IC50 = 5 μM) plos.org | Comparable to this compound plos.org |
| N-(4-methoxyphenyl)retinamide (MPR) | SCD1, DES1 | Does not affect activity nih.govnih.gov | Inactive, unlike Fenretinide and this compound nih.govnih.gov |
This differential activity on key metabolic enzymes suggests that the therapeutic profile of fenretinide could be refined by using its specific metabolites. For instance, where inhibition of SCD1 or DES1 is the primary goal, such as in certain cancer therapies, this compound may be a more specific and potent agent than its parent compound. nih.govnih.gov
However, the integration of this compound into clinical research faces significant challenges, primarily its poor solubility. frontiersin.org In vivo experiments have shown that the compound tends to accumulate at the injection site, resulting in low and variable plasma concentrations, which has limited its clinical development. frontiersin.org This has prompted research into more soluble derivatives to improve its bioavailability and allow for more effective in vivo testing. frontiersin.org
Table of Mentioned Compounds
| Common Name / Abbreviation | Systematic Name |
|---|---|
| This compound / 4-oxo-4-HPR / 4-oxofenretinide | 4-oxo-N-(4-hydroxyphenyl)retinamide |
| Fenretinide / 4-HPR | N-(4-hydroxyphenyl)retinamide |
| 4-MPR | N-(4-methoxyphenyl)retinamide |
| ATRA | All-trans-retinoic acid |
| RARs | Retinoic Acid Receptors |
| RXRs | Retinoid X Receptors |
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and characterizing 4-Keto Retinamide to ensure structural integrity and purity?
- Methodological Answer : Synthesis typically involves coupling retinoid derivatives with ketone-functionalized phenyl groups. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (≥98% by area under the curve), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Storage conditions (-20°C in DMSO) must be standardized to prevent degradation .
Q. Which in vitro models are most suitable for evaluating the apoptotic effects of this compound, and how should control experiments be structured?
- Methodological Answer : Neuroblastoma (e.g., SK-N-BE2) and leukemia cell lines are commonly used due to their sensitivity to retinoids. Controls should include:
- Negative controls : Untreated cells or vehicle-only (e.g., DMSO).
- Positive controls : Known apoptosis inducers (e.g., staurosporine).
- Dose-response curves (0.1–50 µM) to quantify EC50 values. Apoptosis assays (e.g., Annexin V/PI staining) should be paired with caspase-3 activation measurements .
Q. How does this compound’s resistance to hydrolysis impact its mechanism compared to hydrolyzable analogs like 4-HPR?
- Methodological Answer : Hydrolysis stability can be confirmed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect potential metabolites (e.g., retinoic acid). Comparative studies should use analogs like 4-HPR and monitor apoptosis via flow cytometry. The ketone group in this compound prevents esterase-mediated cleavage, enhancing metabolic stability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported EC50 values for this compound across different cancer cell lines?
- Methodological Answer : Variability arises from differences in cell culture conditions (e.g., serum concentration, passage number) and assay protocols. Standardize:
- Cell density (e.g., 5,000 cells/well for 96-well plates).
- Exposure time (48–72 hours).
- Normalization to cell viability controls (e.g., MTT assays). Use ANOVA with post-hoc tests to statistically compare EC50 values across studies .
Q. What experimental strategies optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?
- Methodological Answer :
- Formulation : Lipid-based nanoparticles or cyclodextrin complexes to enhance solubility.
- Dosing regimen : Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to determine optimal intervals.
- Tissue-specific delivery : Conjugation with tumor-targeting ligands (e.g., folate). Toxicity must be assessed via histopathology of liver/kidney sections .
Q. How should combinatorial therapies involving this compound and compounds like EGCG be designed to study synergistic anti-tumor effects?
- Methodological Answer : Use Chou-Talalay synergy analysis to calculate combination indices (CI). Experimental steps:
Single-agent dose-response for this compound and EGCG.
Fixed-ratio combinations (e.g., 1:1, 1:2 molar ratios).
Mechanistic validation : Measure oncogenic miRNA suppression (e.g., miR-21) via qPCR. Ensure proper controls for additive vs. synergistic effects .
Q. What statistical approaches are critical for analyzing time-dependent variations in this compound’s efficacy in 3D tumor spheroid models?
- Methodological Answer :
- Longitudinal imaging : Confocal microscopy to track spheroid volume changes.
- Mixed-effects models to account for intra-spheroid variability.
- Survival analysis (Kaplan-Meier curves) for apoptosis onset timing. Normalize data to initial spheroid size .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s role in ROS generation versus direct apoptotic signaling?
- Methodological Answer :
- ROS inhibition : Co-treatment with antioxidants (e.g., NAC) to isolate ROS-dependent effects.
- Pathway-specific inhibitors : Use caspase inhibitors (e.g., Z-VAD-FMK) to differentiate intrinsic vs. extrinsic apoptosis.
- Transcriptomic profiling (RNA-seq) to identify ROS-independent gene targets (e.g., BAX/BCL-2 ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
